molecular formula C16H14O B371733 1-[2-(2-Phenylvinyl)phenyl]ethanone

1-[2-(2-Phenylvinyl)phenyl]ethanone

Cat. No.: B371733
M. Wt: 222.28g/mol
InChI Key: CVXNFZXOZQEBQD-QXMHVHEDSA-N
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Description

1-[2-(2-Phenylvinyl)phenyl]ethanone is an aromatic ketone featuring an acetyl group (-COCH₃) attached to the ortho position of a phenyl ring, which is further substituted with a styryl (E)-configured vinyl group (C₆H₅-CH=CH-) at the adjacent position. The compound’s molecular formula is C₁₆H₁₄O, with a molecular weight of 222.29 g/mol (monoisotopic mass: 222.1045).

Properties

Molecular Formula

C16H14O

Molecular Weight

222.28g/mol

IUPAC Name

1-[2-[(Z)-2-phenylethenyl]phenyl]ethanone

InChI

InChI=1S/C16H14O/c1-13(17)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11-

InChI Key

CVXNFZXOZQEBQD-QXMHVHEDSA-N

SMILES

CC(=O)C1=CC=CC=C1C=CC2=CC=CC=C2

Isomeric SMILES

CC(=O)C1=CC=CC=C1/C=C\C2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural similarities with 1-[2-(2-Phenylvinyl)phenyl]ethanone, differing in substituent type, position, or functional groups:

1-(2-Methylphenyl)ethanone
  • Structure : Acetyl group at the ortho position of a methyl-substituted phenyl ring.
  • Key Differences : Replaces the styryl group with a methyl group.
  • Impact :
    • Electronic Effects : Methyl is weakly electron-donating, reducing conjugation compared to the styryl group.
    • Physical Properties : Lower molecular weight (148.20 g/mol) and higher volatility.
    • Applications : Primarily used as a synthetic intermediate in organic chemistry .
1-[2-(Diphenylphosphino)phenyl]ethanone
  • Structure: Ortho-diphenylphosphino (-PPh₂) substituent instead of styryl.
  • Key Differences : Phosphorus introduces lone pairs and bulkiness.
  • Impact :
    • Reactivity : Acts as a ligand in transition metal catalysis due to PPh₂’s coordination ability.
    • Electronic Effects : Electron-rich phosphine enhances nucleophilicity at the acetyl group.
    • Applications : Catalyst design in cross-coupling reactions .
1-{4-[(E)-2-Phenylvinyl]phenyl}ethanone
  • Structure : Para-styryl substituent instead of ortho.
  • Key Differences : Positional isomerism alters steric and electronic environments.
  • Impact :
    • Conjugation : Extended π-system in the para position enhances UV absorption (λmax ~280 nm).
    • Crystallinity : Para-substitution may improve packing efficiency in solid-state structures .
1-(2-Hydroxyphenyl)ethanone
  • Structure : Hydroxyl (-OH) group at the ortho position.
  • Key Differences : Hydroxyl introduces hydrogen-bonding capability.
  • Impact: Acidity: pKa ~10–12 due to resonance stabilization of the phenoxide ion. Biological Activity: Found in natural products like acetophenone glycosides with antioxidant properties .

Comparative Data Table

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₆H₁₄O Styryl (ortho) 222.29 Photodynamic materials, ligand design
1-(2-Methylphenyl)ethanone C₉H₁₀O Methyl (ortho) 148.20 Synthetic intermediate
1-[2-(Diphenylphosphino)phenyl]ethanone C₂₀H₁₇OP Diphenylphosphino (ortho) 304.32 Catalysis, metal coordination
1-{4-[(E)-2-Phenylvinyl]phenyl}ethanone C₁₆H₁₄O Styryl (para) 222.29 UV-active materials
1-(2-Hydroxyphenyl)ethanone C₈H₈O₂ Hydroxyl (ortho) 136.15 Antioxidant, natural product precursor

Electronic and Steric Effects

  • Styryl vs. Methyl : The styryl group’s conjugation enhances π-π stacking interactions, increasing thermal stability (decomposition temperature >250°C) compared to methyl analogues .
  • Ortho vs. Para Substitution : Ortho-styryl induces steric hindrance, reducing reaction rates in nucleophilic additions compared to para-substituted derivatives .
  • Phosphino vs. Hydroxyl: The diphenylphosphino group’s bulkiness limits solubility in polar solvents (e.g., logP ~4.2 for phosphino vs. logP ~1.8 for hydroxyl derivatives) .

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